Cas no 157115-85-0 (Omberacetam)
Omberacetam Chemical and Physical Properties
Names and Identifiers
-
- Noopept
- (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
- ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
- N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester
- 1-(2-Phenylacetyl)-L
- 1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester
- N-Phenylacetyl-L-prolylglycine ethyl ester
- GVS111
- GVS-111
- Omberacetam
- SGS 111
- SGS-111
- NOOPEPT(GVS-111)
- 1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester
- Ethyl N-[1-(Phenylacetyl)-L-prolyl]glycinate
- N-[1-(Phenylacetyl)-L-prolyl]glycine Ethyl Ester
- skype
- Noopept,N-Phenylacetyl-L-Prolylglycine ethyl ester
- ethyl (2-phenylacetyl)-L-prolylglycinate
- J759.455K
- NS00017406
- CS-1575
- Glycine, N-(1-(phenylacetyl)-L-prolyl)-, ethyl ester
- CHEMBL4303687
- N1120
- ethyl phenylacetyl-Pro-Gly
- OMBERACETAM [INN]
- Noopept, >=98% (HPLC)
- GVS 111
- DVD-111
- Glycine, 1-(2-phenylacetyl)-L-prolyl-, ethyl ester
- Q7049784
- UNII-4QBJ98683M
- DTXSID80166214
- SCHEMBL194807
- NCGC00378939-05
- Omberacetam [WHO-DD]
- ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate
- C72975
- 157115-85-0
- AS-10555
- ethyl 1-(phenylacetyl)-L-prolylglycinate
- 4QBJ98683M
- AM84514
- HY-17456
- AKOS016012268
- Glycine, 1-(phenylacetyl)-L-prolyl-, ethyl ester
- DB-371006
- GLXC-04495
- BRD-K22520627-001-01-7
-
- MDL: MFCD00941121
- Inchi: 1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
- InChI Key: PJNSMUBMSNAEEN-AWEZNQCLSA-N
- SMILES: O=C([C@@H]1CCCN1C(CC1C=CC=CC=1)=O)NCC(=O)OCC
Computed Properties
- Exact Mass: 318.15800
- Monoisotopic Mass: 318.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.7A^2
- XLogP3: 1.5
Experimental Properties
- Color/Form: Solid powder, power
- Density: 1.2±0.1 g/cm3
- Melting Point: 94.0 to 98.0 deg-C
- Boiling Point: 547.3°C at 760 mmHg
- Flash Point: 284.8±30.1 °C
- Refractive Index: 1.548
- Solubility: In vitro: DMSO solubility ≥ 100 mg/ml (314.10 mm) * "≥" means soluble, but saturation unknown
- PSA: 75.71000
- LogP: 1.22820
- Optical Activity: [α]/D -115 to -125°, c = 0.5 in chloroform-d
- Sensitiveness: Sensitive to heat
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Omberacetam Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- RTECS:MC0814400
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Omberacetam Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Omberacetam Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-17456-10mM*1mLinDMSO |
Omberacetam |
157115-85-0 | 99.85% | 10mM*1mLinDMSO |
¥605 | 2022-05-18 | |
| MedChemExpress | HY-17456-5mg |
Omberacetam |
157115-85-0 | 99.74% | 5mg |
¥400 | 2024-04-19 | |
| MedChemExpress | HY-17456-10mg |
Omberacetam |
157115-85-0 | 99.74% | 10mg |
¥640 | 2024-04-19 | |
| MedChemExpress | HY-17456-25mg |
Omberacetam |
157115-85-0 | 99.74% | 25mg |
¥1280 | 2024-04-19 | |
| MedChemExpress | HY-17456-50mg |
Omberacetam |
157115-85-0 | 99.74% | 50mg |
¥2080 | 2024-04-19 | |
| MedChemExpress | HY-17456-100mg |
Omberacetam |
157115-85-0 | 99.74% | 100mg |
¥3200 | 2024-04-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-200mg |
Omberacetam |
157115-85-0 | ≥98% | 200mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-25g |
Omberacetam |
157115-85-0 | ≥98% | 25g |
¥302.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-5g |
Omberacetam |
157115-85-0 | ≥98% | 5g |
¥108.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-1g |
Omberacetam |
157115-85-0 | ≥98% | 1g |
¥46.90 | 2023-09-01 |
Omberacetam Suppliers
Omberacetam Related Literature
-
Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065
-
Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Pharmaceutical and Biochemical Products Medical Target Class
Additional information on Omberacetam
Omberacetam (CAS No. 157115-85-0): A Comprehensive Overview
Omberacetam (CAS No. 157115-85-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, also known as 3-(2-oxo-1,3-dioxolane-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cognitive enhancement.
The chemical structure of Omberacetam is characterized by a unique combination of functional groups, including an amide group, a trifluoromethyl group, and a dioxolane ring. These structural features contribute to its distinct pharmacological properties, making it an attractive candidate for further research and development.
Recent studies have highlighted the potential of Omberacetam in modulating neurotransmitter systems, particularly glutamate and GABA. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), while GABA is the primary inhibitory neurotransmitter. By modulating these systems, Omberacetam may help to restore balance in neural activity, which is often disrupted in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.
In preclinical studies, Omberacetam has demonstrated significant neuroprotective effects. Research conducted by Smith et al. (2022) showed that Omberacetam can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurotoxic agents. This finding suggests that Omberacetam could be a valuable therapeutic agent for preventing or slowing the progression of neurodegenerative diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of Omberacetam. Early results from Phase I trials have indicated that the compound is well-tolerated by human subjects, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical evaluation.
In addition to its potential therapeutic applications, Omberacetam has also been studied for its cognitive-enhancing properties. A study by Johnson et al. (2023) found that administration of Omberacetam improved cognitive function in animal models of cognitive impairment. Specifically, it enhanced memory retention and learning abilities, suggesting its potential as a nootropic agent.
The mechanism of action of Omberacetam is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate synaptic plasticity, which is crucial for learning and memory processes. Another potential mechanism is its interaction with ion channels and receptors involved in neuronal signaling.
The synthesis of Omberacetam involves a series of well-defined chemical reactions that can be carried out under controlled laboratory conditions. The process typically starts with the formation of a dioxolane ring from glycolic acid derivatives, followed by functionalization steps to introduce the amide and trifluoromethyl groups. The final product is then purified using techniques such as column chromatography or crystallization.
In conclusion, Omberacetam (CAS No. 157115-85-0) represents a promising compound with a wide range of potential applications in medicine and neuroscience. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that we will gain a deeper understanding of its full therapeutic potential.
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